molecular formula C7H15N B1304961 1-Methylcyclohexanamine CAS No. 6526-78-9

1-Methylcyclohexanamine

Cat. No.: B1304961
CAS No.: 6526-78-9
M. Wt: 113.2 g/mol
InChI Key: YDBHSDRXUCPTQQ-UHFFFAOYSA-N
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Description

Significance of Methylated Cyclohexanamines in Organic Synthesis and Medicinal Chemistry

The introduction of a methyl group onto the cyclohexanamine scaffold—a process known as methylation—profoundly influences the molecule's physicochemical properties and reactivity. wikipedia.orgnih.gov This substitution can enhance lipophilicity, alter basicity, and introduce steric hindrance, which can be strategically exploited in both organic synthesis and medicinal chemistry.

In organic synthesis, methylated cyclohexanamines are valuable intermediates. sincerechemicals.com Their primary amine functionality allows for a variety of chemical transformations, such as alkylation, acylation, and condensation reactions, enabling the construction of diverse molecular architectures. smolecule.com For instance, they are used in organocatalytic cascade reactions to produce other substituted cyclohexylamines, which are themselves important for creating pharmaceutically relevant compounds. organic-chemistry.orgacs.orgthieme-connect.com

In medicinal chemistry, the cyclohexanamine scaffold is recognized as a "pharmacophore," a core molecular framework that can interact with biological targets. ontosight.ai Derivatives have been investigated for a range of potential applications. The position and stereochemistry of the methyl group can be critical in determining a molecule's interaction with specific enzymes or receptors. solubilityofthings.com Research has shown that modifying the cyclohexylamine (B46788) core is a strategy for developing new chemical entities with potential biological activity. cymitquimica.comvulcanchem.com For example, the synthesis of N-alkylated cyclohexylamine derivatives is a key area of study for producing new bioactive molecules. grafiati.com

Structural Classes and Isomeric Considerations of Methylcyclohexanamines

Methylcyclohexanamines can be categorized based on the position of the methyl group relative to the amino group on the cyclohexane (B81311) ring. The primary positional isomers are 1-methylcyclohexanamine, 2-methylcyclohexanamine, 3-methylcyclohexanamine, and 4-methylcyclohexanamine. nih.gov

A crucial aspect of these compounds is stereoisomerism. The cyclohexane ring is not planar, typically adopting a "chair" conformation. Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

This compound : In this isomer, both the methyl and amino groups are attached to the same carbon atom (C1). nih.gov This carbon is a quaternary center, meaning this specific isomer does not have stereoisomers related to the ring substitution itself. nih.gov

2-, 3-, and 4-Methylcyclohexanamines : These isomers possess at least two chiral centers, leading to the existence of multiple stereoisomers. For example, 2-methylcyclohexanamine can exist as cis and trans diastereomers, where the methyl and amino groups are on the same or opposite sides of the ring, respectively. Each of these diastereomers is chiral and can be resolved into a pair of enantiomers (e.g., (1R,2R) and (1S,2S) for the trans isomer). vulcanchem.comchemicalbook.compearson.com The spatial arrangement of these groups is critical and can be confirmed using techniques like NMR spectroscopy. nih.govvulcanchem.com The stereochemical configuration often dictates the molecule's biological interactions and chemical reactivity. vulcanchem.com

The table below summarizes the key isomers and their structural features.

Isomer NamePosition of Methyl GroupPosition of Amino GroupChiralityNotes
This compoundC1C1AchiralThe substitution carbon is quaternary. nih.gov
2-MethylcyclohexanamineC2C1ChiralExists as cis and trans diastereomers, each resolvable into enantiomers. nih.govvulcanchem.com
3-MethylcyclohexanamineC3C1ChiralExists as cis and trans diastereomers, each resolvable into enantiomers. nih.govchemeo.com
4-MethylcyclohexanamineC4C1ChiralExists as cis and trans diastereomers. The trans isomer is achiral (meso), while the cis is chiral. nih.gov

Historical Context of Research on Cyclohexanamine Analogues

Research into cyclohexanamine and its derivatives is connected to the broader history of amine synthesis and the development of alicyclic chemistry. The foundational synthesis of cyclohexylamine itself is often achieved through the hydrogenation of aniline, a process that became industrially significant in the 20th century. wikipedia.org Another common route involves the amination of cyclohexanol. wikipedia.orgsolubilityofthings.com

The study of substituted cyclohexylamines gained momentum as chemists sought to create new molecules with specific properties for various applications, from rubber vulcanization accelerators to corrosion inhibitors. wikipedia.org In medicinal chemistry, interest grew significantly with the discovery of compounds where the cyclohexylamine moiety was a key structural component. For example, the development of certain pharmaceuticals demonstrated the value of this scaffold in drug design. atamanchemicals.com This spurred further exploration into how substitutions, such as methylation, could fine-tune molecular properties. grafiati.com Early synthetic work often focused on creating mixtures of isomers, while later advancements in stereoselective synthesis have allowed for the precise creation of specific stereoisomers, enabling more detailed studies of their unique properties. organic-chemistry.orgchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15N/c1-7(8)5-3-2-4-6-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHSDRXUCPTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388558
Record name 1-methylcyclohexanamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6526-78-9
Record name 1-Methylcyclohexylamine
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Record name 1-methylcyclohexanamine
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Record name 1-AMINO-1-METHYLCYCLOHEXANE
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Synthetic Methodologies and Routes to 1 Methylcyclohexanamine

Classic Organic Synthesis Approaches

Classic organic synthesis provides a foundation for the preparation of 1-methylcyclohexanamine, with reductive amination and related protocols being the most prominent methods.

Reductive Amination Protocols for Cyclohexanone Derivatives

Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds. pearson.comwhiterose.ac.uk This one-pot reaction involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. pearson.comnih.gov

The direct synthesis of this compound can be accomplished using 2-methylcyclohexanone as the starting material. Alternatively, cyclohexanone can be used as a precursor, which can be methylated to form 2-methylcyclohexanone prior to the amination step. The synthesis of substituted cycloalkanones, like 2-methylcyclohexanone, can be achieved through various modern organic synthesis techniques, including tandem catalysis processes. nih.gov

In the context of synthesizing this compound, the reductive amination of 2-methylcyclohexanone is typically carried out using ammonia or methylamine. whiterose.ac.uksincerechemicals.com The reaction of 2-methylcyclohexanone with ammonia will yield this compound directly. When methylamine is used with cyclohexanone, the product is N-methylcyclohexylamine. chemicalbook.com The choice of the aminating agent is crucial in determining the final product.

The efficiency of these reactions can be influenced by various factors, including the catalyst, solvent, and reaction conditions. For instance, the use of a proper solvent with high ammonia solubility can enhance the formation of cyclohexylamine (B46788) in the reductive amination of cyclohexanone. researchgate.net

Table 1: Reductive Amination Reactions for Cyclohexanamine Synthesis

Starting Material Aminating Agent Major Product
Cyclohexanone Ammonia Cyclohexylamine
Cyclohexanone Methylamine N-Methylcyclohexylamine
2-Methylcyclohexanone Ammonia This compound

A variety of reducing agents can be employed for the reduction of the intermediate imine formed during reductive amination. Catalytic hydrogenation using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, is a common and effective method. mdpi.commdpi.com

Alternative reducing agents include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). pearson.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are also frequently used as they are milder and more selective reducing agents, particularly effective for the reduction of iminium ions formed under acidic conditions. youtube.com The choice of reducing agent can depend on the specific substrate and the desired reaction conditions.

Amination of Cyclohexanol Derivatives

An alternative route to cyclohexanamines involves the amination of cyclohexanol derivatives. This process typically requires a catalyst and is often carried out in the gas phase at elevated temperatures. For example, cyclohexylamine can be synthesized by the amination of cyclohexanol with ammonia over a copper, nickel, or other Group VIII metal-containing catalyst. researchgate.net This methodology can be extended to substituted cyclohexanols to produce the corresponding substituted cyclohexanamines.

Alkylation Reactions in the Synthesis of Substituted Cyclohexanamines

Alkylation reactions offer another synthetic strategy for preparing substituted cyclohexanamines. This can involve the direct alkylation of a primary or secondary amine or the alkylation of a precursor molecule that is subsequently converted to the amine. For instance, N-alkylation of primary amines can be achieved using various alkylating agents. organic-chemistry.org

In a related approach, deconjugative α-alkylation of α,β-unsaturated aldehydes can be used to introduce alkyl groups, which can then be part of a synthetic sequence leading to substituted cyclohexanamines. nih.gov The choice of base and reaction conditions is critical for achieving high selectivity and yield in these alkylation reactions.

Stereoselective Synthesis and Chiral Control

The creation of stereochemically pure amines is a primary objective in modern organic synthesis. researchgate.net For this compound, this involves controlling the stereocenter at the carbon atom bonded to the amino group. The development of stereoselective methods is driven by the demand for enantiomerically enriched amines in the life sciences industry. nih.gov

Achieving high enantiomeric purity in the synthesis of chiral amines like this compound relies on several advanced strategies. Asymmetric catalysis, particularly using transition metal complexes with chiral ligands, is a powerful method for producing enantiomerically enriched compounds. nih.govresearchgate.net Asymmetric hydrogenation of prochiral imines or enamines is one of the most direct and atom-economical approaches to obtain optically active amines. nih.govbohrium.com This method offers a sustainable and "green" alternative to traditional synthetic routes, generating almost no waste or byproducts. nih.gov

Biocatalysis offers another highly effective route to enantiopure amines. researchgate.net Enzymes, such as transaminases, can exhibit exceptional levels of stereoselectivity, converting prochiral ketones into single-enantiomer amine products. researchgate.netd-nb.info These enzymatic methods are increasingly being adopted for industrial-scale synthesis due to their high efficiency and selectivity under mild reaction conditions. dovepress.com

Biocatalysis has emerged as a crucial tool for the stereoselective synthesis of chiral amines. researchgate.net Enzymes like transaminases, amine dehydrogenases, and imine reductases facilitate the conversion of prochiral ketones into enantiopure amines. researchgate.net These biocatalytic methods are valued for their high chemoselectivity, regioselectivity, and enantioselectivity. researchgate.net

Amine transaminases (ATAs) are powerful biocatalysts for synthesizing chiral primary amines. researchgate.netmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.comnih.gov The reaction is reversible, which can be a challenge, but various strategies exist to shift the equilibrium toward the desired amine product. mdpi.comrsc.org

Transaminases can be used in two main ways for stereoselective production:

Asymmetric Synthesis from a Prochiral Ketone: A transaminase selectively aminates a prochiral ketone (e.g., 2-methylcyclohexanone) to produce a specific enantiomer of the corresponding amine. rsc.org

Kinetic Resolution of a Racemic Amine: A transaminase selectively deaminates one enantiomer from a racemic mixture of the amine, leaving the other enantiomer in high enantiomeric excess. researchgate.net

A study on the production of trans-4-substituted cyclohexane-1-amines demonstrated the effectiveness of transaminases in diastereomer-selective deamination. By selectively converting the cis-diastereomer to the corresponding ketone, a highly pure trans-amine could be produced. This process is enhanced by dynamic isomerization through the ketone intermediate, which allows the yield of the desired trans-isomer to exceed its initial proportion in the starting mixture. researchgate.net

Table 1: Transaminase-Catalyzed Asymmetric Amination of 2-Methylcyclohexanone

Enzyme Source Amine Donor Conversion (%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee %)

Data synthesized from research on the amination of 2-methylcyclohexanone. rsc.org

The ω-transaminase from Chromobacterium violaceum (Cv-ωTA) is a well-studied enzyme used in the synthesis of chiral amines. rsc.orgnih.gov Like other transaminases, it relies on the coenzyme pyridoxal 5'-phosphate (PLP) for its catalytic activity. nih.govnih.gov PLP is the biologically active form of vitamin B6 and is essential for a vast number of enzymatic reactions, particularly in amino acid metabolism. mdpi.comfrontiersin.org Within the enzyme's active site, PLP covalently binds to a lysine residue and acts as an amino group carrier during the transamination cycle. mdpi.com

Crystal structure analysis of Cv-ωTA has revealed significant structural rearrangements upon the binding of PLP. The binding of the phosphate group of PLP triggers a conformational change that organizes the active site for catalysis. nih.gov This detailed structural understanding aids in the rational design and engineering of transaminases for improved activity and substrate scope. The transaminase from Chromobacterium violaceum has demonstrated high conversion rates and excellent stereoselectivity in the amination of various ketones, including 2-methylcyclohexanone. nih.govrsc.org

Asymmetric hydrogenation of imines is a highly efficient and direct method for preparing valuable α-chiral amines. nih.govresearchgate.net This approach has been successfully applied on an industrial scale. nih.gov The process involves the reduction of a prochiral imine using molecular hydrogen in the presence of a chiral transition-metal catalyst, typically based on iridium, rhodium, or palladium. nih.govdicp.ac.cn

The success of this method hinges on the design of the chiral ligand that coordinates with the metal center. The ligand creates a chiral environment that directs the hydrogenation to one face of the imine, resulting in the preferential formation of one enantiomer of the amine product. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation of N-tosylimines and other activated imines has been shown to produce chiral amines with high enantiomeric excesses (up to 99% ee). researchgate.netdicp.ac.cn The choice of N-substituent on the imine is crucial for achieving good reactivity and enantioselectivity. dicp.ac.cn

Table 2: Examples of Catalysts in Asymmetric Hydrogenation of Imines

Metal Chiral Ligand Family Substrate Type Achieved Enantiomeric Excess (ee %)
Palladium (Pd) Bisphosphines (e.g., SegPhos, SynPhos) N-diphenylphosphinyl ketimines, N-tosylimines 87-99%

Data synthesized from reviews on asymmetric hydrogenation. nih.govdicp.ac.cn

Enzymatic and Biocatalytic Approaches

Industrial Scale-Up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to an industrial process for producing this compound requires careful consideration of several factors to ensure scalability, sustainability, and cost-effectiveness. d-nb.info For biocatalytic processes, this includes optimizing reaction conditions such as pH, temperature, substrate concentration, and co-solvent use. nih.gov

Process optimization for enzymatic routes often involves strategies to overcome unfavorable reaction equilibria. For transaminase reactions, this can be achieved by using a large excess of the amine donor, removing the ketone byproduct, or coupling the reaction with another enzyme to regenerate a cofactor. rsc.org Enzyme immobilization is another key strategy for industrial applications, as it enhances enzyme stability, simplifies product separation, and allows for the reuse of the biocatalyst, thereby reducing costs. dovepress.com

For catalytic hydrogenation processes, scale-up involves addressing challenges related to handling gaseous hydrogen safely at high pressures, efficient catalyst recovery and recycling, and ensuring consistent product quality at a larger scale. enamine.netenamine.net The cost of precious metal catalysts and complex chiral ligands is a significant economic factor, driving research into catalysts with very high turnover numbers (Substrate-to-Catalyst ratio, S/C). researchgate.net Techno-economic assessments are crucial for guiding process development and establishing a viable biomanufacturing or chemical manufacturing route. dovepress.com

Chemical Reactivity and Mechanistic Investigations of 1 Methylcyclohexanamine

Fundamental Reaction Pathways of Secondary Amines

Primary and secondary amines share several fundamental reaction pathways owing to the presence of at least one hydrogen atom on the nitrogen, allowing them to participate in substitution and condensation reactions.

Alkylation Reactions

Alkylation of amines involves the reaction with alkyl halides in a type of nucleophilic aliphatic substitution. wikipedia.org The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. ucalgary.ca This initial SN2 reaction forms an ammonium (B1175870) salt. ucalgary.ca In the presence of a base, which can be excess amine, the ammonium salt is deprotonated to yield the alkylated amine. masterorganicchemistry.com

A significant challenge in the alkylation of primary amines like 1-methylcyclohexanamine is the potential for over-alkylation. libretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org

Mechanism of Amine Alkylation

Nucleophilic Attack (SN2): The nitrogen atom of the amine attacks the alkyl halide, displacing the halide and forming a new C-N bond, resulting in an ammonium salt. ucalgary.ca

Deprotonation: A base (often excess of the starting amine) removes a proton from the nitrogen atom, yielding the neutral alkylated amine. ucalgary.camasterorganicchemistry.com

Table 1: Alkylation Reaction of this compound
Reactant 1Reactant 2ProductReaction Type
This compoundMethyl Iodide (CH₃I)N-methyl-1-methylcyclohexanamine and over-alkylation productsNucleophilic Substitution (SN2)

Acylation Reactions

Acylation is the process of introducing an acyl group (R-C=O) into a compound. Primary and secondary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form amides. byjus.comlibretexts.org This reaction proceeds through a nucleophilic addition-elimination mechanism. savemyexams.com The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of an amide.

Unlike alkylation, over-acylation is generally not observed. The amide product is significantly less nucleophilic than the starting amine because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, thus deactivating it towards further reaction. libretexts.org The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the acidic byproduct (e.g., HCl). libretexts.orgstackexchange.com

Table 2: Acylation Reaction of this compound
Reactant 1Acylating AgentProductReaction Type
This compoundAcetyl Chloride (CH₃COCl)N-(1-methylcyclohexyl)acetamideNucleophilic Addition-Elimination

Condensation Reactions

A condensation reaction is one in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org Primary amines undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). wikipedia.orgbritannica.com The reaction is typically acid-catalyzed and begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.org Subsequent dehydration (loss of water) of the carbinolamine yields the imine. wikipedia.org

Secondary amines, in contrast, react with aldehydes and ketones to form enamines, provided there is a hydrogen atom on the alpha-carbon. libretexts.orglatech.edu Since this compound is a primary amine, its reaction with an aldehyde or ketone would lead to an imine.

Neutralization Reactions with Acids

Due to the lone pair of electrons on the nitrogen atom, amines are weak bases and react with acids in a classic neutralization reaction to form ammonium salts. byjus.comdocsity.com The reaction with strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is typically vigorous. britannica.com The nitrogen atom is protonated by the acid, forming a positively charged alkylammonium ion and the conjugate base of the acid as the counter-ion. libretexts.org This reaction is fundamental to the basic character of amines and is often used to separate them from non-basic organic compounds, as the resulting salts are generally soluble in water. byjus.com

Reaction Equation: C₆H₁₀(CH₃)NH₂ + HCl → [C₆H₁₀(CH₃)NH₃]⁺Cl⁻ (this compound + Hydrochloric Acid → 1-Methylcyclohexylammonium Chloride)

Stereochemical Influences on Reactivity

The three-dimensional structure of this compound plays a critical role in its reactivity. The amino group is attached to a tertiary carbon atom that is part of a cyclohexane (B81311) ring, which preferentially adopts a stable chair conformation. libretexts.org The presence of both a methyl group and the amino group on the same carbon (C1) creates a sterically hindered environment around the nitrogen atom's reactive lone pair.

This steric hindrance has a significant impact on the rates of reactions such as alkylation and acylation. The bulky cyclohexane ring and the adjacent methyl group impede the approach of electrophiles to the nitrogen atom. Consequently, this compound is expected to be a less potent nucleophile and react more slowly in SN2 and acylation reactions compared to less sterically hindered primary amines like ethylamine.

Furthermore, the stereochemistry of the cyclohexane ring can dictate the stereochemical outcome of certain reactions. For reactions occurring on cyclic systems, the spatial arrangement of reacting groups is crucial. For instance, in elimination reactions, an anti-periplanar (diaxial) arrangement of the leaving group and a β-hydrogen is often preferred for the E2 mechanism to proceed efficiently. libretexts.org While this applies to the formation of alkenes from substituted cyclohexanes, the underlying principle of conformational requirements influencing transition states is relevant to the reactivity of this compound as well. Theoretical studies on other cyclic amines have shown that structural parameters like bond lengths and dihedral angles in reaction intermediates can be directly correlated with the stereoselectivity of the products. rsc.org

Reaction Kinetics and Thermodynamics

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of chemical kinetics and thermodynamics allow for predictions based on its structure and data from analogous compounds.

Kinetics: The rate of reactions involving this compound is largely influenced by the steric factors discussed previously. The steric hindrance around the amino group increases the activation energy (Ea) for reactions requiring nucleophilic attack by the nitrogen atom. This leads to smaller rate constants and slower reaction rates compared to sterically unhindered primary amines.

Thermodynamics: Thermodynamic properties such as the enthalpy of formation and enthalpy of vaporization provide insight into the stability and intermolecular forces of a compound. While specific data for this compound is scarce, studies on structurally similar cyclohexanamines offer valuable comparative data. The addition of a methyl group to the cyclohexanamine structure would be expected to slightly increase the enthalpy of vaporization due to increased molecular weight and greater van der Waals forces.

Table 3: Experimental Thermodynamic Data for Related Cyclohexanamine Derivatives
CompoundMolar Enthalpy of Vaporization (ΔlgHm° at 298.15 K)Reference
Cyclohexanamine46.9 ± 0.2 kJ·mol⁻¹ iaea.org
N-methyl-cyclohexanamine47.5 ± 0.2 kJ·mol⁻¹ iaea.org
N,N-dimethyl-cyclohexanamine46.7 ± 0.2 kJ·mol⁻¹ iaea.org

The reaction thermodynamics for processes like neutralization are typically highly favorable (exothermic) due to the formation of a stable salt. The thermodynamics of other reactions, such as imine formation, are governed by the equilibrium between reactants and products, which can often be manipulated by controlling reaction conditions, such as the removal of water to drive the reaction to completion. wikipedia.org

Compatibility Studies with Other Chemical Species

The compatibility of this compound with other chemical species is determined by the reactivity of its primary amine functional group. As a primary amine attached to a tertiary carbon atom, it exhibits characteristics of a sterically hindered amine, which influences its interaction with various classes of compounds. While comprehensive, specific compatibility studies for this compound are not extensively detailed in publicly available literature, its reactivity can be reliably predicted based on established principles of amine chemistry.

The primary amine group confers basic properties to the molecule. Consequently, this compound is expected to be incompatible with acids and acid-forming compounds. The lone pair of electrons on the nitrogen atom readily accepts a proton from an acid in a classic acid-base neutralization reaction. This reaction is typically exothermic and results in the formation of a corresponding ammonium salt. youtube.com Vigorous or violent reactions can occur upon contact with strong acids.

Compatibility with oxidizing agents is also a significant concern. Amines can react vigorously with strong oxidizers, presenting a potential hazard. thermofisher.com Contact with potent oxidizing agents can lead to the degradation or decomposition of the amine, with the potential for a significant release of energy. Therefore, this compound should not be stored or mixed with compounds such as peroxides, permanganates, or dichromates.

As a nucleophile, this compound can react with electrophilic compounds. This includes reactions with acid anhydrides and acid chlorides in acylation reactions. thermofisher.com However, the steric hindrance caused by the methyl group on the same carbon as the amine may decrease the rate of reaction compared to less hindered primary amines. acs.org The molecule's structure as a sterically hindered amine can also affect its reaction with carbon dioxide, where it would be expected to form unstable carbamates that are readily hydrolyzed. acs.orgtandfonline.com

Based on these chemical principles, the following table summarizes the expected compatibility of this compound with various chemical species.

Chemical ClassExpected CompatibilityReason / Potential Reaction Products
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)IncompatibleExothermic acid-base neutralization to form ammonium salts. youtube.com
Strong Oxidizing Agents (e.g., Peroxides, Permanganates)IncompatibleVigorous or violent oxidation, potential for decomposition. thermofisher.com
Acid Anhydrides and Acid ChloridesIncompatibleNucleophilic acyl substitution (acylation) to form amides. thermofisher.com
Carbon DioxideReactiveFormation of unstable carbamates due to steric hindrance. acs.orgtandfonline.com
Aldehydes and KetonesReactiveNucleophilic addition to form imines (Schiff bases) via a carbinolamine intermediate.
Alkyl HalidesReactiveNucleophilic substitution (alkylation) to form secondary and tertiary amines, and potentially quaternary ammonium salts.
WaterGenerally CompatibleActs as a weak base, slightly increasing the pH of the solution. cymitquimica.com
Non-polar Organic Solvents (e.g., Alkanes)CompatibleGenerally soluble without reaction.

Spectroscopic and Analytical Characterization of 1 Methylcyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-methylcyclohexanamine, NMR provides definitive information on the connectivity and environment of each atom.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating amino group and the alkyl structure.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the quaternary carbon (C1) are chemically equivalent and typically appear as a singlet in the upfield region of the spectrum, approximately around 1.1 ppm . Since the adjacent carbon has no protons, this signal is not split.

Amine Protons (-NH₂): The two protons of the primary amine group are attached to nitrogen. Their signal is often broad due to quadrupole broadening and hydrogen exchange. It typically appears in the range of 1.2-1.8 ppm . The chemical shift can vary depending on the solvent, concentration, and temperature.

Cyclohexane (B81311) Ring Protons (-CH₂-): The ten protons on the cyclohexane ring are non-equivalent and appear as a complex series of overlapping multiplets, generally in the range of 1.2-1.6 ppm . The axial and equatorial protons on each carbon have different chemical shifts and coupling constants, leading to a complex signal pattern in this region.

Coupling constants (J-values) describe the interaction between adjacent non-equivalent protons and are crucial for determining the conformation of the cyclohexane ring. For cyclohexane systems, typical geminal (protons on the same carbon), axial-axial, axial-equatorial, and equatorial-equatorial coupling constants are observed, further complicating the multiplets for the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (on C1)~ 1.1Singlet (s)
-NH₂~ 1.2 - 1.8Broad Singlet (br s)
-CH₂- (ring protons)~ 1.2 - 1.6Multiplet (m)

The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each of the five unique carbon atoms in the molecule, providing a clear map of the carbon skeleton.

Quaternary Carbon (C1): The carbon atom bonded to both the methyl and the amino group (C1) is a quaternary carbon. Its signal is expected to appear around 50-55 ppm .

Methyl Carbon (-CH₃): The carbon of the methyl group is typically found in the upfield region of the spectrum, estimated to be around 25-30 ppm .

Ring Carbons (C2/C6, C3/C5, C4): Due to the symmetry of the molecule, the ring carbons appear as three distinct signals.

C2 and C6: These carbons are adjacent to the quaternary center and are expected to resonate at approximately 35-40 ppm .

C3 and C5: These carbons are further from the substituents and are predicted to have a chemical shift around 24-28 ppm .

C4: The carbon atom at the para position to the substitution is expected to appear at approximately 26-30 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-C-NH₂)~ 50 - 55
-CH₃ (on C1)~ 25 - 30
C2 / C6~ 35 - 40
C3 / C5~ 24 - 28
C4~ 26 - 30

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is particularly useful. libretexts.orgcolumbia.edu It correlates the chemical shifts of protons directly attached to carbon atoms. In the HSQC spectrum of this compound, cross-peaks would appear connecting:

The ¹H signal of the methyl group (~1.1 ppm) to the ¹³C signal of the methyl carbon (~25-30 ppm).

The complex multiplets of the ring protons (~1.2-1.6 ppm) to their corresponding ring carbon signals (C2/C6, C3/C5, and C4) in the 24-40 ppm range.

This technique allows for the definitive assignment of which protons are attached to which carbons, confirming the connectivity of the cyclohexane ring and the methyl group. The quaternary carbon (C1) and the amine protons would not show a correlation in an HSQC spectrum, as C1 has no attached protons and the -NH₂ protons are not attached to a carbon atom.

While this compound itself is achiral, the principles of NMR chemical shift additivity are critical when analyzing substituted derivatives that may exist as diastereomers. When additional substituents are introduced onto the cyclohexane ring, creating stereocenters, the resulting diastereomers will have distinct NMR spectra.

The spatial orientation of a substituent (axial vs. equatorial) significantly impacts the chemical shifts of nearby carbons and protons. This is due to stereoelectronic effects, such as the gamma-gauche (γ-gauche) effect, where a substituent causes a shielding (upfield shift) of the chemical shift of a carbon atom that is three bonds away and in a gauche conformation.

For example, in a diastereomeric pair of a substituted this compound derivative, a methyl group in an axial position will experience more steric compression than one in an equatorial position. This compression leads to a characteristic upfield shift (lower ppm value) in the ¹³C NMR spectrum for the axial methyl carbon compared to its equatorial counterpart in the other diastereomer. These predictable additive effects allow chemists to assign the relative stereochemistry of diastereomeric mixtures by carefully analyzing the differences in their NMR chemical shifts. researchgate.netpku.edu.cn

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FTIR spectrum of this compound would clearly indicate the presence of a primary amine and an aliphatic hydrocarbon structure.

N-H Stretching: The most characteristic feature for a primary amine (-NH₂) is the appearance of two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹ . One band corresponds to the symmetric stretching vibration of the N-H bonds, and the other corresponds to the asymmetric stretching vibration.

C-H Stretching: Strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring and the methyl group.

N-H Bending: A medium to strong intensity scissoring vibration for the primary amine group typically appears in the range of 1590-1650 cm⁻¹ .

C-H Bending: Absorptions corresponding to the bending (scissoring and rocking) vibrations of the -CH₂- and -CH₃ groups are visible in the fingerprint region, typically around 1450-1470 cm⁻¹ .

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
Asymmetric & Symmetric StretchPrimary Amine (N-H)3300 - 3500 (two bands)Medium
StretchAliphatic (C-H)2850 - 2960Strong
Bending (Scissoring)Primary Amine (N-H)1590 - 1650Medium-Strong
BendingAliphatic (C-H)1450 - 1470Medium

Analysis of Vibrational Modes (e.g., CH₂, CH₃, NH stretching)

Infrared (IR) spectroscopy is a fundamental technique for identifying the vibrational modes within a molecule, which correspond to the stretching and bending of specific chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups: the primary amine (-NH₂), methyl (-CH₃), and methylene (B1212753) (-CH₂) groups within the cyclohexane ring. google.com

The primary amine group is particularly notable. It typically displays two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. Another significant band for the primary amine is the scissoring (bending) vibration, which is observed around 1600 cm⁻¹. google.com

The aliphatic C-H bonds of the methyl and methylene groups give rise to strong absorption bands in the 2800-3000 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking, appear in the fingerprint region (below 1500 cm⁻¹). The C-N bond stretching vibration is typically weaker and found in the 1000-1200 cm⁻¹ range. google.com

Table 1: Key Vibrational Modes for this compound google.com

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)-NH₂ (Primary Amine)~3300 - 3400
C-H Stretch (asymmetric & symmetric)-CH₃, -CH₂~2850 - 2960
N-H Scissoring (Bending)-NH₂ (Primary Amine)~1590 - 1650
C-H Bending-CH₃, -CH₂~1440 - 1470
C-N StretchAlkyl Amine~1000 - 1200

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₅N), the nominal molecular weight is 113 g/mol . google.com The electron ionization (EI) mass spectrum provides a fingerprint of the molecule's fragmentation under electron impact.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 113. However, for aliphatic amines, this peak may be weak or absent. The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing cation.

In this compound, the nitrogen is attached to a tertiary carbon. Alpha-cleavage can occur by the loss of an alkyl radical from the cyclohexane ring. The most prominent fragmentation is the loss of a methyl radical (•CH₃, 15 Da), which is not the primary alpha-cleavage but a common fragmentation. The most significant alpha-cleavage involves the loss of an ethyl radical (•C₂H₅, 29 Da) through ring cleavage, resulting in a highly abundant fragment. However, the base peak (the most intense peak) in the spectrum is observed at m/z 58. This corresponds to a fragment formed via a more complex rearrangement and cleavage process, a characteristic feature for this specific structure.

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of this compound

m/zRelative AbundanceProposed Fragment Identity
113Low[C₇H₁₅N]⁺• (Molecular Ion, M⁺)
98Moderate[M - CH₃]⁺ (Loss of methyl radical)
58100% (Base Peak)[C₃H₈N]⁺ (Result of ring cleavage and rearrangement)

Other Advanced Spectroscopic Techniques (e.g., Near-IR, Vapor Phase IR)

While standard infrared and mass spectrometry provide foundational data, other advanced spectroscopic techniques can offer further characterization.

Near-Infrared (NIR) Spectroscopy: This technique measures the overtones and combination bands of fundamental molecular vibrations. While detailed NIR spectroscopic studies focused specifically on this compound are not extensively published in public databases, NIR spectroscopy is recognized as a powerful analytical tool for material analysis in patent literature where this compound is used as a chemical intermediate. It is often employed for non-destructive quantitative analysis and process monitoring.

Vapor Phase IR Spectroscopy: Analyzing a compound in the gas phase eliminates the effects of intermolecular interactions, such as hydrogen bonding, which are present in condensed phases (liquids or solids). A vapor phase IR spectrum of this compound would show sharper and more defined N-H and C-H stretching bands compared to its condensed phase spectrum. This allows for a more precise study of the molecule's intrinsic vibrational modes without solvent or solid-state effects.

Conformational Analysis and Theoretical Studies of 1 Methylcyclohexanamine Isomers

Computational Chemistry Methodologies

The study of 1-methylcyclohexanamine isomers relies on various computational methods to predict their geometric and electronic properties. These methods range from highly accurate but computationally expensive quantum mechanical calculations to faster semi-empirical approaches.

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for the accurate modeling of molecular systems. The B3LYP functional, a hybrid DFT method, is widely used for its balance of accuracy and computational efficiency in studying organic molecules. nih.govreddit.com

The choice of basis set is critical for the quality of the results. The Pople-style basis set, 6-31G(d), is a commonly used minimal set that provides a good starting point for geometry optimizations. For more refined energy calculations and a better description of electron distribution, especially for systems with non-covalent interactions, augmented correlation-consistent basis sets like aug-cc-pVDZ are employed. researchgate.netresearchgate.netrsc.org These larger basis sets include diffuse functions to better describe the behavior of electrons far from the nucleus. researchgate.net While B3LYP/6-31G is a standard for many organic systems, the choice of basis set can significantly impact the calculated geometries and energies. reddit.comresearchgate.net For instance, studies on similar small organic molecules have shown that while 6-311++G** often yields satisfactory structures, aug-cc-pVDZ, despite having more basis functions, may not always provide better geometries. researchgate.net

Semi-empirical methods offer a computationally less demanding alternative to ab initio QM methods, making them suitable for larger molecules or for initial explorations of the potential energy surface. wikipedia.orgnih.gov These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org

The PM7 (Parameterization Method 7) is a modern semi-empirical method that has been developed to improve upon its predecessors like PM6. nih.govgaussian.com It was parameterized using a combination of experimental and high-level ab initio reference data to expand its applicability and accuracy. nih.gov PM7 has shown reduced errors in geometry and heat of formation calculations for gas-phase organic systems compared to PM6. nih.gov These methods are particularly useful for performing initial geometry optimizations before applying more rigorous and computationally expensive DFT or other ab initio methods.

Conformational Isomerism and Energy Minima

This compound, like other substituted cyclohexanes, exists as a mixture of different conformers that can interconvert. The stability of these conformers is dictated by the spatial arrangement of the methyl and amino groups on the cyclohexane (B81311) ring.

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. transformationtutoring.comlibretexts.org In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). transformationtutoring.com Through a process known as a ring flip, the cyclohexane ring can interconvert between two chair conformations, causing all axial substituents to become equatorial and vice versa. libretexts.orgmasterorganicchemistry.com

For this compound, there are two primary chair conformers to consider: one with the methyl group in an axial position and the amino group also on the same carbon, and the other with the methyl group in an equatorial position. The relative stability of these conformers is determined by steric interactions. Generally, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with other axial substituents on the same side of the ring. transformationtutoring.comsapub.org

The relative energies of the different conformers determine their population at equilibrium, which can be described by the Boltzmann distribution. Computational methods are employed to calculate these energy differences. The energy difference between axial and equatorial conformers for a given substituent is known as the "A-value". masterorganicchemistry.com For a methyl group on a cyclohexane ring, the A-value is approximately 1.70 kcal/mol, indicating a strong preference for the equatorial position. masterorganicchemistry.com

For this compound, two main chair conformers exist: one where the methyl group is axial and the amino group is equatorial, and the other where the methyl group is equatorial and the amino group is axial. A third and fourth possibility involve both groups being axial or equatorial, but due to the substitution on the same carbon, the key distinction lies in which of the two groups occupies the more sterically demanding axial position. Given that the methyl group is generally considered bulkier than the amino group, the conformer with the equatorial methyl group is expected to be more stable.

Computational studies on related molecules, such as cyclohexylamine (B46788), have shown that the equatorial conformer is more stable than the axial one by approximately 4 kJ/mol. core.ac.uk The relative populations of conformers can be calculated from their Gibbs free energy differences (ΔG). uci.edu

Table 1: Illustrative Conformational Energy Data for Substituted Cyclohexanes

SubstituentA-value (kcal/mol)Equatorial Preference
-CH₃1.70 masterorganicchemistry.comHigh
-NH₂~1.4 core.ac.ukModerate
-C(CH₃)₃4.9 masterorganicchemistry.comVery High

This table provides A-values for individual substituents on a cyclohexane ring to illustrate the general principles of conformational preference. The actual energy difference in this compound will depend on the interplay between both substituents.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are mathematical functions that describe the wave-like behavior of electrons. umd.eduumd.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the energy of the LUMO is related to its ability to accept electrons (its electron affinity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, as this is the most electron-rich and highest energy site. The LUMO would likely be an anti-bonding orbital associated with the C-N or C-C sigma bonds. Computational chemistry software can be used to visualize these orbitals and calculate their energies, providing valuable information about the molecule's reactivity towards electrophiles and nucleophiles. escholarship.org

Electrophilicity Index and Chemical Potential

The electrophilicity index (ω) is a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. It quantifies the propensity of a species to act as an electrophile. The chemical potential (μ), on the other hand, describes the tendency of a substance to react with other substances.

The chemical potential (μ) is calculated from the HOMO and LUMO energies as follows: μ = (EHOMO + ELUMO) / 2

The electrophilicity index (ω) is then derived from the chemical potential and the chemical hardness (η): ω = μ2 / 2η

Molecular Hardness Calculations

Molecular hardness (η), a concept derived from DFT, quantifies the resistance of a molecule to a change in its electron distribution. researchgate.net A high value of chemical hardness indicates a less reactive species, while a low value suggests higher reactivity. ijarset.com

The calculation of molecular hardness is directly related to the energies of the HOMO and LUMO: η = (ELUMO - EHOMO) / 2

For this compound, the energy gap between the HOMO and LUMO is expected to be relatively large, characteristic of a saturated aliphatic amine. This would translate to a significant molecular hardness, implying good stability under various conditions. The presence of the methyl group on the same carbon as the amino group may introduce steric hindrance and subtle electronic effects that could modulate the molecular hardness compared to unsubstituted cyclohexylamine. Accurate determination of this value would require specific quantum chemical calculations. nih.gov

Intermolecular Interaction Studies

The way this compound interacts with itself and with other molecules is crucial for understanding its physical properties and its behavior in solution. These interactions are primarily governed by hydrogen bonding and other van der Waals forces.

Hydrogen Bonding Propensity

This compound possesses a primary amine group (-NH2), which can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). nih.gov The presence of two hydrogen atoms on the nitrogen allows for the formation of multiple hydrogen bonds.

As a hydrogen bond donor, the N-H bonds are polarized, with the hydrogen atoms carrying a partial positive charge. These can interact with electronegative atoms, such as oxygen or nitrogen, in other molecules. The strength of these donor interactions is generally weaker than that of O-H donors but still significant in determining the structure of the liquid and its mixtures.

Molecular Interaction Analysis in Solution (e.g., Ternary Mixtures)

The study of thermodynamic properties of multicomponent mixtures provides valuable information about intermolecular interactions. While specific data for ternary mixtures of this compound is limited, studies on the closely related N-methylcyclohexylamine offer significant insights. Due to the structural similarity (a secondary amine in N-methylcyclohexylamine vs. a primary amine in this compound, both with a methyl group on the nitrogen-bearing carbon of a cyclohexane ring), the interaction patterns are expected to be analogous.

A study on ternary mixtures of N-methylcyclohexylamine, toluene, and various 1-alcohols (1-propanol, 1-butanol, and 1-pentanol) at 303.15K investigated excess volumes and speeds of sound to derive isentropic compressibility. oup.com The results were analyzed based on the intermolecular interactions between the component molecules. The mixing of these components leads to deviations from ideal behavior, which can be attributed to factors like the breaking of hydrogen bonds in the self-associated alcohols and the formation of new hydrogen bonds between the amine and the alcohols. Dipolar interactions also play a significant role in the thermodynamic properties of these mixtures. oup.com The data from such studies can be used to develop and test empirical relations for predicting the properties of ternary mixtures.

Table 1: Investigated Ternary Mixtures Containing a Structurally Similar Amine This table is based on data for N-methylcyclohexylamine, a structurally similar compound, to infer the types of interactions this compound would exhibit.

Component 1Component 2Component 3Studied Properties
N-methylcyclohexylamineToluene1-PropanolExcess Volume, Speed of Sound, Isentropic Compressibility
N-methylcyclohexylamineToluene1-ButanolExcess Volume, Speed of Sound, Isentropic Compressibility
N-methylcyclohexylamineToluene1-PentanolExcess Volume, Speed of Sound, Isentropic Compressibility

Modeling of CO2 Solubility and Carbamate (B1207046) Formation in Aqueous Solutions

Aqueous solutions of amines are widely studied for their potential in post-combustion CO2 capture. The reaction between CO2 and a primary amine like this compound in an aqueous solution leads to the formation of a carbamate.

The modeling of CO2 solubility in aqueous amine solutions is essential for designing and optimizing carbon capture processes. Thermodynamic models, such as the modified Kent-Eisenberg model, are often used to correlate experimental data on CO2 solubility at various temperatures and pressures. researchgate.net These models account for the chemical equilibria involved in the system, including the formation of carbamate and bicarbonate ions.

The thermodynamics of carbamate formation, including the enthalpy of reaction, are crucial for calculating the energy required for solvent regeneration. Calorimetric studies on other amines have provided valuable data on the enthalpies of carbamate formation. iaea.org For this compound, similar experimental and modeling studies would be necessary to fully characterize its performance as a CO2 capture agent.

Chiral Resolution and Enantiomeric Separation of 1 Methylcyclohexanamine

Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their direct separation is not feasible by conventional techniques like fractional distillation or crystallization. nih.gov The fundamental principle of most resolution methods is to convert the pair of enantiomers into a pair of diastereomers.

The most common strategy for chiral resolution involves reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a chiral resolving agent. wikipedia.org This reaction transforms the pair of enantiomers into a pair of diastereomers. For a racemic amine like (R/S)-1-methylcyclohexanamine, reacting it with a chiral acid, for instance, (R)-acid, results in the formation of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

Unlike enantiomers, diastereomers have different physical and chemical properties, including solubility, melting point, and crystal structure. wikipedia.org This difference in physical properties allows for their separation using standard laboratory techniques such as fractional crystallization. mdpi.com Once the diastereomers are separated, the original enantiomers can be recovered by removing the chiral resolving agent through a chemical reaction, such as treatment with an acid or base. wikipedia.orgorgsyn.org

Enantiomeric purity, a measure of the predominance of one enantiomer in a mixture, is a crucial factor in the development of pharmaceuticals and agrochemicals. wisdomlib.orglibretexts.org Biological systems, including enzymes and receptors in the human body and in plants, are inherently chiral. americanpharmaceuticalreview.com Consequently, the two enantiomers of a chiral molecule often exhibit significantly different biological activities. researchgate.net

In pharmacology, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) might be inactive, less active, or even cause undesirable or toxic side effects. Regulatory agencies like the FDA and the European Medicines Agency strongly favor the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize adverse effects. americanpharmaceuticalreview.com

Similarly, in the agrochemical sector, one enantiomer of a pesticide or herbicide may show significantly higher efficacy or lower toxicity to non-target organisms. nih.gov The use of enantiomerically pure agrochemicals can lead to reduced application rates, higher efficiency, and a better environmental profile. nih.gov Therefore, achieving high enantiomeric purity is essential for the safety, efficacy, and regulatory approval of many chiral compounds. americanpharmaceuticalreview.comnih.gov

Crystallization-Based Resolution Methods

Fractional crystallization of diastereomeric salts is a widely used and industrially viable method for separating enantiomers. mdpi.com This technique leverages the differences in solubility between the diastereomeric salts formed from a racemic compound and a chiral resolving agent. wikipedia.org

For the resolution of a basic compound like 1-methylcyclohexanamine, acidic chiral resolving agents are commonly employed. Tartaric acid and mandelic acid are two of the most frequently used and commercially available resolving agents for amines. researchgate.netresearchgate.net

The process involves dissolving the racemic amine and an optically pure form of the chiral acid (e.g., L-(+)-tartaric acid or (S)-mandelic acid) in a suitable solvent. wisc.edu The acid and base react to form two diastereomeric salts. Due to their different crystal lattice energies and interactions with the solvent, one of the diastereomeric salts will typically be less soluble and will preferentially crystallize out of the solution. wikipedia.org

The less soluble salt is then separated by filtration. The pure enantiomer of the amine can be liberated from the salt by treatment with a base, and the chiral resolving agent can often be recovered for reuse. orgsyn.org The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be isolated.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeTypical Application
Tartaric AcidChiral Dicarboxylic AcidResolution of racemic bases through diastereomeric salt formation. researchgate.netresearchgate.net
Mandelic AcidChiral α-Hydroxy AcidResolution of chiral amines and alcohols. wikipedia.orgresearchgate.net
Camphorsulfonic AcidChiral Sulfonic AcidForms diastereomeric salts with chiral amines. wikipedia.org
(R,R)-Dibenzoyltartaric acid (DBTA)Chiral Dicarboxylic Acid DerivativeUsed for the resolution of racemic bases. mdpi.com

The success and efficiency of a crystallization-based resolution depend heavily on several experimental parameters. researchgate.net Optimization of these conditions is crucial to maximize the yield and enantiomeric purity of the desired product. Key factors to consider include:

Solvent Selection: The choice of solvent is critical as it affects the solubility of the diastereomeric salts. The ideal solvent should exhibit a significant solubility difference between the two diastereomers, allowing one to crystallize while the other remains in solution. mdpi.com

Temperature and Cooling Profile: Temperature directly influences solubility. A carefully controlled cooling profile can promote the selective crystallization of the less soluble diastereomer. researchgate.net

Concentration: The concentration of the salts in the solution must be carefully controlled to achieve a state of supersaturation for the desired diastereomer without causing the spontaneous precipitation of the other.

Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution. Often, using a sub-stoichiometric amount of the resolving agent is effective. mdpi.com

Table 2: Illustrative Data on Diastereomeric Salt Crystallization

Racemic AmineResolving AgentSolventLess Soluble DiastereomerYield (%)Enantiomeric Excess (%)
1-Phenylethylamine(S)-Mandelic AcidEthanol(R)-Amine-(S)-Acid75>98
trans-1,2-DiaminocyclohexaneL-(+)-Tartaric AcidWater(1R,2R)-Amine-L-Tartrate90>99
1-Phenylpropan-2-amine(S,S)-Tartaric AcidIsopropyl Alcohol(S)-Amine-(S,S)-Tartrate85>97

Note: This table presents illustrative data for similar chiral amines to demonstrate the principle of diastereomeric salt resolution.

Chromatographic Separation Techniques

Chromatographic methods offer a powerful alternative to crystallization for the separation of enantiomers. researchgate.net These techniques are particularly useful for analytical-scale separation to determine enantiomeric purity and can also be scaled up for preparative separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for chiral separations. mdpi.com The separation is achieved by using a chiral stationary phase (CSP). A CSP is a column packing material that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation. abo.fi

For the separation of amines like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose and amylose are widely used and can resolve a broad range of racemic compounds, including amines. mdpi.comabo.fi

Pirkle-type CSPs: These phases operate on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector through interactions like hydrogen bonding and π-π stacking.

Ligand-exchange Chromatography: This technique is suitable for compounds that can form complexes with metal ions, such as amino acids and some amino alcohols.

Gas chromatography (GC) can also be used for enantiomeric separation, typically requiring derivatization of the amine to make it more volatile, followed by separation on a chiral capillary column. nih.gov

Chiral Stationary Phases in HPLC

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone of enantiomeric separation. nih.govwiley.com This direct method relies on the differential interaction between the enantiomers of this compound and a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation. nih.gov

The selection of an appropriate CSP is critical for achieving successful enantioseparation. For chiral amines like this compound, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability. bohrium.comchemrxiv.org These CSPs, often coated or immobilized on a silica support, provide a chiral environment through their helical polymer structures, which contain chiral grooves and cavities. The primary interaction mechanisms responsible for chiral recognition include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Crown ethers and cyclofructans also serve as effective chiral selectors for the enantioseparation of amine compounds. tandfonline.com Their ability to form inclusion complexes with the amine functionality, coupled with specific steric and electronic interactions, allows for the discrimination of enantiomers. tandfonline.com Ligand-exchange chromatography represents another powerful approach, where a chiral ligand is complexed with a metal ion on the stationary phase, and the enantiomers of the analyte are separated based on the differential stability of the diastereomeric ternary complexes formed. labpartnering.org

The mobile phase composition, including the type of organic modifier, its concentration, and the presence of acidic or basic additives, plays a crucial role in optimizing the separation. researchgate.net For basic compounds like this compound, the addition of a small amount of a basic modifier to the mobile phase can improve peak shape and resolution.

Table 1: Common Chiral Stationary Phases for Amine Separation

Chiral Stationary Phase Type Chiral Selector Example Primary Interaction Mechanisms
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric hindrance
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric hindrance
Crown Ether-based (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid Host-guest complexation, hydrogen bonding
Cyclofructan-based L-fructan Inclusion complexation, hydrogen bonding

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages. mdpi.com Utilizing a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, SFC provides faster separations and reduced solvent consumption, aligning with the principles of green chemistry. doaj.org

The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without a significant loss in chromatographic efficiency, leading to shorter analysis times. mdpi.com In the context of separating this compound, the same types of chiral stationary phases used in HPLC are generally employed in SFC. acs.org The addition of a polar co-solvent, such as methanol or ethanol, to the CO2 mobile phase is often necessary to achieve good peak shapes and resolution for polar analytes like amines.

The unique properties of supercritical fluids can also lead to different selectivity and elution orders compared to HPLC, making SFC a complementary technique. mdpi.com The ability to easily control mobile phase strength by adjusting pressure and temperature provides an additional parameter for method optimization. frontiersin.org

Table 2: Comparison of HPLC and SFC for Chiral Separations

Feature High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Liquid (e.g., hexane, ethanol) Supercritical Fluid (e.g., CO2)
Analysis Time Generally longer Typically 3-5 times faster
Solvent Consumption Higher Significantly lower
Environmental Impact Higher due to organic solvents Greener, uses non-toxic CO2
Operating Pressure Lower Higher

| Selectivity | Established and well-understood | Often complementary to HPLC |

Kinetic Resolution Strategies

Kinetic resolution is a powerful method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. vito.be This approach results in one enantiomer being preferentially converted to a product, leaving the unreacted starting material enriched in the other enantiomer.

For amines like this compound, enzymatic kinetic resolution is a particularly effective strategy. Lipases are commonly used enzymes that can catalyze the acylation of one enantiomer of the amine with high selectivity, leaving the other enantiomer unreacted. The choice of acyl donor and reaction solvent can significantly influence the enantioselectivity and reaction rate. The combination of enzymatic resolution with a transition-metal catalyst for in situ racemization of the slower-reacting enantiomer, known as dynamic kinetic resolution (DKR), allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.

Recently, photoenzymatic dynamic kinetic resolution has been developed, combining visible-light photoredox catalysis for racemization with enzymatic catalysis for resolution under mild conditions. This approach offers a more sustainable alternative to traditional DKR methods that often require elevated temperatures and metal catalysts.

Membrane-Based Separation Techniques

Membrane-based separation is an emerging technology for chiral resolution that offers the potential for continuous and large-scale processing. This technique relies on the use of a chiral membrane that selectively allows the transport of one enantiomer over the other.

Chiral membranes can be fabricated from chiral polymers, or by incorporating chiral selectors into an achiral polymer matrix. For the separation of chiral amines, membrane materials can be designed to interact with the amine functionality through hydrogen bonding, ionic interactions, or host-guest complexation. For instance, polymers with chiral cavities or specific recognition sites can be used to create a selective barrier for one of the enantiomers of this compound.

Mixed matrix membranes, which incorporate chiral fillers such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) into a polymer matrix, are a promising area of research. These materials can offer high enantioselectivity due to the well-defined chiral pores and channels within the filler particles. The development of highly selective and permeable membranes remains a key challenge in this field.

Emerging Chiral Resolution Methodologies (e.g., Chirality-Induced Spin Selectivity Theory)

The field of chiral separation is continually evolving, with new methodologies being developed to improve efficiency and selectivity. One of the most intriguing emerging concepts is based on the Chirality-Induced Spin Selectivity (CISS) effect. The CISS theory posits that the transmission of electrons through a chiral molecule is spin-dependent. This phenomenon arises from the coupling of the electron's spin with its motion through the chiral potential of the molecule.

While the direct application of CISS for the preparative-scale separation of enantiomers is still in the early stages of research, it opens up new possibilities for enantioselective processes. For example, it might be possible to design separation techniques where enantiomers are differentiated based on their interaction with spin-polarized electrons or magnetic substrates. The CISS effect highlights a fundamental link between chirality and electron spin, which could be exploited for novel chiral resolution technologies in the future.

Applications of 1 Methylcyclohexanamine in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, 1-methylcyclohexanamine and its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the 1-methylcyclohexyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. A notable example is in the development of antagonists for the CCR6 chemokine receptor, where a derivative, cis-2-methylcyclohexanamine, led to a 365-fold improvement in potency compared to the unsubstituted cyclohexanamine analogue. This enhancement is attributed to the methyl group biasing the cyclohexane (B81311) ring's conformation to one that is more favorable for binding to the target receptor.

Precursor for Agrochemicals

The agrochemical sector utilizes this compound as a precursor for the synthesis of various crop protection agents, including herbicides, insecticides, and fungicides. The structural features of this amine can be tailored to design molecules with specific biological activities against pests and weeds while maintaining selectivity and minimizing environmental impact. The synthesis of many agrochemicals involves the reaction of amines with other chemical entities to produce the final active compound. While specific commercial agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, the general utility of cyclohexylamine (B46788) derivatives in this field is well-established.

Role in Specialty Chemical Production (e.g., Surfactants, Corrosion Inhibitors, Rubber Chemicals)

This compound also plays a role in the production of a variety of specialty chemicals that have widespread industrial applications.

Surfactants: While the direct synthesis of commercial surfactants from this compound is not a primary application, the fundamental reactivity of amines allows for their potential use in creating cationic or amphoteric surfactants. The hydrophobic cyclohexyl group combined with a hydrophilic amine head could, in principle, be modified to impart surface-active properties.

Corrosion Inhibitors: Amine-based compounds are extensively used as corrosion inhibitors for various metals and alloys. These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The amino group in this compound can act as the anchoring point for this adsorption. For instance, aminocyclohexane-N′-methylurea, a derivative of cyclohexylamine, has been investigated as a corrosion inhibitor for mild steel in acidic conditions.

Rubber Chemicals: In the rubber industry, derivatives of cyclohexylamine are crucial as vulcanization accelerators. These compounds participate in the cross-linking of polymer chains in rubber, a process that enhances its strength, elasticity, and durability. For example, the reaction product of cyclohexylamine and mercapto-benzo-thiazole is a known accelerator. The methyl group in this compound can subtly modify the reactivity and solubility of such accelerators, potentially offering advantages in specific rubber formulations.

Synthesis of Specific Therapeutically Relevant Derivatives

The structural motif of this compound is found in several classes of molecules with significant therapeutic potential, particularly in the areas of cancer research and infectious diseases.

Mps1 Kinase Inhibitors for Cancer Research

Monopolar spindle 1 (Mps1) is a kinase that plays a critical role in cell division, and its overexpression is associated with various cancers. Consequently, Mps1 has emerged as a promising target for cancer therapy. N-Methylcyclohexanamine, a closely related compound, is explicitly mentioned as a chemical reagent used in the synthesis of Mps1 kinase inhibitors alfa-chemistry.com. Research has demonstrated that derivatives of N-methylcyclohexylamine are promising candidates for cancer treatment . For example, 2,6-diamino-substituted purine derivatives, which are analogues of the Mps1 inhibitor reversine, have been synthesized using methylcyclohexylamine mdpi.com. These compounds are designed to inhibit Mps1 and another key mitotic regulator, Aurora-B kinase, thereby arresting the proliferation of cancer cells mdpi.com.

Table 1: Examples of Mps1 Kinase Inhibitors and Related Compounds
Compound ClassKey Synthetic Precursor/ReagentTherapeutic TargetRelevance
2,6-Diamino-substituted purinesMethylcyclohexylamineMps1, Aurora-B kinaseAnalogues of the known Mps1 inhibitor reversine, designed for cancer therapy. mdpi.com
General Mps1 Kinase InhibitorsN-MethylcyclohexanamineMps1 KinaseUsed as a chemical reagent in the synthesis of inhibitors for cancer research. alfa-chemistry.com

Antituberculosis Agents (e.g., Indole-2-carboxamides)

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Indole-2-carboxamides have been identified as a promising class of compounds with potent activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have revealed that the presence of a substituted cyclohexyl ring, often with a methyl group, is crucial for enhancing antimycobacterial activity nih.gov. These compounds are thought to inhibit the MmpL3 transporter, which is essential for the synthesis of the mycobacterial cell wall rsc.org. The methyl substitution on the cyclohexyl ring has been shown to significantly improve metabolic stability nih.gov.

Table 2: Antitubercular Activity of Indole-2-carboxamides with Cyclohexyl Moieties
CompoundDescriptionTargetM. tuberculosis H37Rv MIC (μM)
Indole-2-carboxamide with N-(1-adamantyl) groupA potent anti-TB agent identified in initial screenings.MmpL30.68 nih.gov
N-rimantadine-4,6-dimethylindole-2-carboxamideAn analogue with high anti-TB potency.MmpL30.88 nih.gov
Compound 8g (an indoleamide analogue)Demonstrated the highest activity in a specific study against drug-sensitive M. tb.MmpL30.32 rsc.org
Compound 8f (an indoleamide analogue)Showed dual antitubercular and cytotoxic activities.MmpL30.62 rsc.org

*MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Derivatives for Neurodegenerative Diseases (e.g., Cholinesterase Inhibitors)

Derivatives of the cyclohexylamine scaffold have been investigated for their potential therapeutic roles in neurodegenerative diseases. Specifically, certain 1-phenylcyclohexylamine derivatives have demonstrated anticholinesterase and antiacetylcholine activities. chemicalbook.com These compounds were assessed by measuring their ability to antagonize the contractile responses of smooth and striated muscles and to inhibit cholinesterase activity. chemicalbook.com

The research indicated that these derivatives exerted mild antimuscarinic activity and antinicotinic potencies comparable to that of d-tubocurarine in striated muscle. chemicalbook.com The study proposed that variations in the potency of cholinergic interactions were primarily due to structural changes in the "cationic head" region of the molecules. chemicalbook.com Cholinesterase inhibitors, in general, are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, a mechanism central to treatments for conditions like Alzheimer's disease, Parkinson's disease, and Lewy body dementia. researchgate.net By blocking the acetylcholinesterase enzyme, these inhibitors increase the levels and duration of action of acetylcholine in the nervous system. researchgate.net

Table 1: Cholinergic Activity of 1-Phenylcyclohexylamine Derivatives
Activity AssessedFindingsReference Compound
Antimuscarinic ActivityMild activity in isolated smooth muscle.Atropine
Antinicotinic PotencyPotency equal to the reference in striated muscle.d-tubocurarine
Cholinesterase InhibitionKi values determined in vitro.N/A

Methylxanthine Derivatives with Cyclohexylamine Residues

The synthesis of novel methylxanthine derivatives incorporating a cyclohexylamine residue represents an area of interest for developing new analogues with distinct pharmacological profiles. nih.gov A general synthetic scheme has been developed for creating 8-substituted 1,3,7-trimethylxanthine (caffeine) derivatives that feature a cyclohexylamino fragment. nih.gov

This synthetic approach provides a pathway to new compounds that merge the structural features of methylxanthines, which are known for a wide range of biological activities, with the cyclohexylamine moiety. nih.gov The goal of such synthesis is to explore how these structural modifications influence the pharmacological properties of the resulting hybrid molecules. nih.gov

Key Intermediates for Antipsychotic Drugs (e.g., Cariprazine)

A derivative of cyclohexylamine, trans-4-substituted cyclohexane-1-amine, is a crucial structural element and a key intermediate in the synthesis of the antipsychotic drug Cariprazine. rug.nlmdpi.comnih.gov Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar I disorder. rug.nl The stereoselective production of this trans-isomer intermediate is a critical and challenging step in the industrial synthesis of the drug.

To enhance the efficiency and yield of this key intermediate, biocatalytic methods using transaminases have been investigated. rug.nlmdpi.com These enzymatic processes can be applied in two ways: through the diastereotope selective amination of a corresponding ketone or via the diastereomer selective deamination of a cis/trans mixture of the amines. rug.nlnih.gov Research has shown that a single transaminase-catalyzed process can effectively convert the undesired cis-diastereomer into the desired trans-diastereomer, significantly improving the productivity of the industrial synthesis of Cariprazine. rug.nlmdpi.com In continuous-flow experiments, this method has produced highly diastereopure trans-amine (de > 99%). rug.nlmdpi.com

Table 2: Biocatalytic Synthesis of Cariprazine Intermediate
MethodDescriptionKey EnzymeOutcome
Diastereotope Selective AminationAmination of a ketone precursor to selectively form the trans-amine.TransaminaseProduction of trans-4-substituted cyclohexane-1-amine.
Diastereomer Selective DeaminationSelective deamination of the cis-isomer from a cis/trans mixture.TransaminaseConversion of cis-isomer to ketone, enabling dynamic isomerization to the desired trans-isomer.

Catalytic Applications and Co-catalyst Roles

Auxiliary Catalysts in Polymer Production (e.g., Polyurethane Foams)

A close derivative of this compound, N,N-dimethylcyclohexylamine (DMCHA), is a widely used tertiary amine catalyst in the production of polyurethane (PU) foams, particularly rigid foams. rsc.org Amine catalysts are essential additives in PU formulations, typically comprising 0.1 to 5.0 percent of the mixture, where they control and balance the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).

DMCHA is characterized as a low-viscosity, medium-activity catalyst that influences both reactions. It provides a balanced catalytic performance but has a stronger effect on the blowing reaction, making it a strong initial catalyst for foam formation. rsc.org This makes it highly suitable for applications such as insulation foams used in refrigerators, spray foams, and panels. While it can be used as the sole catalyst, it is often used in conjunction with other catalysts to fine-tune the foam's properties.

Potential in Catalyzing Esterification Reactions

Currently, there is limited specific information available in the surveyed scientific literature regarding the direct application of this compound or its close derivatives as a primary catalyst for esterification reactions. While amines can act as basic catalysts in certain organic reactions, dedicated studies detailing the catalytic efficiency or potential of this compound for this purpose are not prominent.

Food Catalysts in Biocatalysis and Organic Synthesis

The term "food catalyst" is not standard in scientific literature; however, interpreting it in the context of biocatalysis for food-related applications reveals the broad use of enzymes in this field. While there is no direct evidence of this compound being used as a catalyst in food production, related enzymatic research has explored the use of cyclohexylamine oxidase (CHAO). This enzyme has been a subject of directed evolution studies to improve its catalytic efficiency for the deracemization of amines, a process relevant to the synthesis of chiral compounds in the pharmaceutical and chemical industries. Biocatalysis, the use of enzymes and microorganisms, is a key technology in producing specialty chemicals for the pharmaceutical, flavor, and fragrance industries.

Development of High-Performance Materials

This compound, a cycloaliphatic amine, serves as a valuable monomer in the synthesis of advanced polymers with tailored properties. Its incorporation into polymer backbones, particularly in polyamides and polyimides, can significantly influence the final material's thermal stability, mechanical strength, and chemical resistance, paving the way for high-performance applications.

The synthesis of high-performance polymers often involves the polycondensation of diamines with diacids or their derivatives. In this context, this compound can be utilized as a co-monomer to introduce a bulky, non-planar methylcyclohexyl group into the polymer chain. This structural feature disrupts the regular packing of polymer chains, which can lead to enhanced solubility and processability of otherwise rigid and intractable polymers.

Research into polyamides containing cycloaliphatic units has demonstrated that these materials can exhibit a desirable combination of properties. For instance, polyamides derived from cyclohexane-based diamines have shown high melting points, excellent thermal stability, and good mechanical properties, making them suitable for applications requiring durability under demanding conditions. The presence of the cyclohexane ring contributes to the rigidity of the polymer backbone, which in turn enhances properties like tensile strength and modulus.

While specific data on polymers synthesized exclusively with this compound is not extensively detailed in publicly available literature, the known structure-property relationships in similar polymer systems allow for informed predictions. The introduction of the methyl group on the cyclohexane ring is expected to further modify the polymer's characteristics. This methyl substituent can increase the free volume within the polymer matrix, potentially lowering the glass transition temperature (Tg) compared to its non-methylated counterpart, while also impacting crystallinity and solubility.

The development of high-performance materials is a continuous area of research, and the use of specialized monomers like this compound allows for the fine-tuning of polymer properties to meet the specific demands of advanced applications, ranging from engineering plastics to specialty fibers and films.

Properties of High-Performance Polyamides with Cycloaliphatic Moieties

PropertyTypical Value RangeSignificance in High-Performance Materials
Glass Transition Temperature (Tg) 150 - 250 °CDetermines the upper service temperature of the material in its amorphous state. A higher Tg indicates better dimensional stability at elevated temperatures.
Melting Temperature (Tm) 280 - 350 °CIndicates the transition from a crystalline solid to a liquid state. A high Tm is crucial for applications involving high temperatures.
Tensile Strength 70 - 110 MPaMeasures the material's resistance to being pulled apart. High tensile strength is essential for structural applications.
Tensile Modulus 2.5 - 4.0 GPaRepresents the stiffness of the material. A higher modulus indicates a more rigid material.
Elongation at Break 10 - 50 %Indicates the material's ductility and its ability to deform without fracturing.
Water Absorption (24h) 0.5 - 2.0 %Affects dimensional stability and mechanical properties. Lower water absorption is generally desirable for high-performance applications.

Note: The data presented in this table is a generalized representation based on studies of polyamides containing various cyclohexane-based diamines and is intended to be illustrative of the potential properties of materials incorporating this compound. Actual values will vary depending on the specific co-monomers, polymer molecular weight, and processing conditions.

Pharmacological and Biological Research on 1 Methylcyclohexanamine and Its Derivatives

Neurotransmitter System Interactions

The structural resemblance of 1-methylcyclohexanamine to amphetamine-type stimulants suggests a potential for interaction with monoamine neurotransmitter systems. These systems, which include dopamine (B1211576) and norepinephrine (B1679862) pathways, are critical for regulating mood, attention, and arousal.

Modulation of Dopamine and Norepinephrine Pathways

This compound's core structure, a cyclohexyl ring with an amino group, is a feature found in various compounds that interact with monoamine transporters. The norepinephrine transporter (NET) and the dopamine transporter (DAT) are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby terminating their signaling. wikipedia.org Inhibition of these transporters leads to increased extracellular concentrations of these neurotransmitters, resulting in enhanced stimulation of their respective receptors.

The structure-activity relationship of compounds targeting these transporters has been extensively studied. For instance, higher affinity for the norepinephrine transporter is often observed in secondary amines. mdpi.com The presence of a methyl group on the nitrogen atom of this compound could theoretically influence its affinity and selectivity for NET and DAT.

Table 1: Potential Interactions of this compound with Neurotransmitter Transporters (Hypothetical)

Transporter Potential Action Implied Effect
Dopamine Transporter (DAT) Inhibition of reuptake Increased synaptic dopamine
Norepinephrine Transporter (NET) Inhibition of reuptake Increased synaptic norepinephrine

Implications for Neurological Disorders (e.g., ADHD, Depression)

Dysregulation of dopamine and norepinephrine pathways is implicated in several neurological and psychiatric disorders. nih.gov For example, medications used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) often target the dopamine and norepinephrine systems to improve focus and impulse control. mdpi.com Similarly, many antidepressants function by modulating the levels of these neurotransmitters in the brain. nih.gov

Given the potential of this compound to modulate these pathways, it could theoretically have implications for conditions like ADHD and depression. However, without specific research, this remains speculative. Animal models are crucial tools for studying the pathology of neurological diseases and for screening potential therapeutic compounds. conestogac.on.ca

Stimulating Effects (e.g., Amphetamine-like activity)

Amphetamine and its analogs are well-known for their stimulating effects on the central nervous system. These effects, which include increased alertness, euphoria, and reduced appetite, are primarily mediated by their ability to increase the synaptic levels of dopamine and norepinephrine. scielo.org.mx The structural similarity of this compound to amphetamine suggests that it may also possess stimulant properties.

Studies on amphetamine analogs have shown a correlation between their dopamine-releasing capabilities and their locomotor-stimulating effects in animal models. nih.govresearcher.life The potency of these effects can be influenced by the compound's relative activity at dopamine versus serotonin (B10506) transporters. nih.gov

Enzyme Modulation and Metabolic Pathway Interactions

In addition to neurotransmitter systems, small molecules like this compound can interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

Inhibition of Enzymes in Metabolic Disorders

Enzyme inhibitors are crucial in the treatment of many diseases, including metabolic disorders. nih.gov For example, the inhibition of α-amylase is a therapeutic strategy for managing postprandial blood glucose levels. nih.gov While there is no specific research on this compound as an enzyme inhibitor in metabolic disorders, some derivatives of its parent compound, cyclohexylamine (B46788), have been reported to act as acetylcholinesterase inhibitors. researchgate.net Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic approach for Alzheimer's disease.

The potential for this compound or its derivatives to inhibit other enzymes would depend on their ability to bind to the active or allosteric sites of those enzymes. youtube.comyoutube.com This would require extensive screening and structure-activity relationship studies.

Table 2: Potential Enzyme Interactions of Cyclohexylamine Derivatives

Enzyme Derivative Class Potential Therapeutic Area
Acetylcholinesterase Substituted Cyclohexylamines Neurological Disorders
Monoamine Oxidase N/A (Hypothetical) Depression, Parkinson's Disease

Use as a Probe in Studying Enzyme Mechanisms

Small molecules can be valuable tools for studying the mechanisms of enzyme action. By observing how an inhibitor interacts with an enzyme, researchers can gain insights into the enzyme's structure and function. nih.gov Different types of inhibition (competitive, non-competitive, uncompetitive) provide different clues about the inhibitor's binding site and its effect on the enzyme's kinetics. youtube.comyoutube.com

While this compound has not been specifically reported as an enzyme probe, its relatively simple and rigid structure could potentially make it or its derivatives useful scaffolds for designing more specific enzyme inhibitors for research purposes.

Antitumor and Antiproliferative Activities of Derivatives

Derivatives incorporating the methylcyclohexanamine structure have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve direct effects on cancer cell proliferation and survival, as well as the inhibition of key enzymes involved in cell cycle regulation.

Effects on Cancer Cells (e.g., Anti-proliferative, Pro-apoptotic)

Research has shown that introducing a cyclohexyl group can enhance the antiproliferative activity of certain compounds. researchgate.net A notable example is a novel platinum-based derivative, {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), which has shown improved anticancer efficacy in preclinical models. nih.gov In a murine L1210 leukemia model, this methyl-substituted analogue of oxaliplatin (B1677828) was found to be significantly more effective than its parent compound. nih.gov This enhanced in vivo activity was attributed to a more favorable therapeutic index, allowing for a higher maximum tolerated dose. nih.gov The derivative led to a greater increase in life span (>200%) compared to oxaliplatin (152%) and a higher rate of long-term survival. nih.gov

Table 1: In Vivo Anticancer Activity of a Methyl-Substituted Oxaliplatin Analogue

Compound Optimal Dose (mg/kg/day) Increase in Life Span (ILS %) Long-Term Survivors
Oxaliplatin 8 152 2/6
{(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) 12 >200 5/6

Data sourced from studies on the murine L1210 leukemia model. nih.gov

Furthermore, other types of cyclohexyl derivatives, such as cyclohexylpiperazines, have been developed that exhibit antiproliferative activity. nih.gov These compounds can induce cell death in tumor cell lines, including those that overexpress P-glycoprotein, a protein associated with multidrug resistance. nih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis, a form of programmed cell death, which is a key target for cancer therapies. mdpi.comnih.govmdpi.comnih.gov

Kinase Inhibition

Kinases are crucial enzymes that regulate complex cellular processes like proliferation and apoptosis; their dysregulation is a hallmark of cancer. ed.ac.ukacs.org Consequently, kinase inhibitors are a major class of anticancer drugs. acs.orgnih.gov Derivatives of O(6)-cyclohexylmethylguanine have been identified as potent, ATP-competitive inhibitors of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). nih.gov

Structure-activity relationship (SAR) studies on these guanine (B1146940) derivatives have revealed that specific chemical features are required for potent kinase inhibition. An aromatic N(2)-substituent is crucial for high potency. nih.gov Further enhancement of inhibitory activity is achieved by adding a group at the 4'-position that can donate a hydrogen bond, such as a hydroxyl, monomethylsulfonamide, or carboxamide group. nih.gov

Table 2: Kinase Inhibitory Activity of O(6)-Cyclohexylmethylguanine Derivatives

Compound Derivative IC₅₀ vs CDK1/cyclinB (nM) IC₅₀ vs CDK2/cyclinA3 (nM)
NU6102 9.5 5.4
4'-hydroxy derivative 94 69
4'-monomethylsulfonamide derivative 9 7.0
4'-carboxamide derivative 67 64

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Neuroprotective Properties

Derivatives of cyclohexylamine are also being explored for their potential in treating neurological conditions. Some have been reported to act as acetylcholinesterase inhibitors, an action relevant to the management of Alzheimer's disease. researchgate.net

A novel series of trans-1,3-cyclohexyl diamides were developed and characterized as mGluR5 negative allosteric modulators. nih.gov One promising compound from this series demonstrated good in vitro potency and high penetration into the central nervous system. nih.gov When administered subcutaneously to mice, it showed efficacy in the marble burying test, an assay often used to indicate potential anxiolytic (anti-anxiety) activity. nih.gov This suggests a potential role for such derivatives in modulating glutamatergic transmission and treating anxiety-related disorders. nih.gov

Anthelmintic Activity

Helminth infections remain a significant global health issue, and the development of new anthelmintic drugs is crucial due to growing resistance. japsonline.com Research into 1,2,4-triazole (B32235) derivatives has identified compounds with promising activity against nematodes. mdpi.com

In studies using the nematode model Rhabditis sp., certain 1,2,4-triazole derivatives demonstrated anthelmintic activity higher than the commonly used drug, albendazole (B1665689). mdpi.com Specifically, compounds possessing a methylidene group showed stronger activity than their isomers. mdpi.com The presence of a phenyl or 4-methylphenyl substituent also appeared to be important for the anthelmintic effects. mdpi.com For instance, one derivative was found to be approximately eight times more active than albendazole in this model. mdpi.com

Table 3: Anthelmintic Activity of Selected 1,2,4-Triazole Derivatives

Compound Activity vs. Rhabditis sp.
Albendazole (Reference) Standard Activity
Compound 12 ~8x more active than Albendazole
Compound 14 ~3x more active than Albendazole

Activity based on a nematode model. mdpi.com

Additionally, cyclohexadepsipeptides containing cyclohexylmethyl side chains have been synthesized and show in vivo activity against the parasitic nematode Haemonchus contortus in sheep, indicating that the cyclohexyl moiety can enhance anthelmintic efficacy. nih.gov

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For derivatives of this compound, the placement and nature of substituents on the cyclohexane (B81311) ring are critical determinants of their pharmacological effects.

Influence of Methyl Group Placement on Biological Activity

The position of a methyl group on the cyclohexane ring can significantly impact a derivative's therapeutic properties. This is clearly demonstrated in the case of the anticancer agent {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II). nih.gov In this molecule, the equatorial methyl group at the 4-position of the cyclohexane ring leads to a distinct improvement in the in vivo therapeutic index and a higher maximum tolerated dose compared to the non-methylated parent compound, oxaliplatin. nih.gov

The addition of a methyl group can alter a molecule's properties in several ways. It can increase molecular polarizability, which in turn can enhance base stacking interactions in DNA. nih.gov It can also modify the lipophilicity of a compound, which affects its ability to cross biological membranes and interact with target sites. nih.gov In SAR studies of kinase inhibitors, modifications at the 1-methyl group of the alkaloid harmine (B1663883) were shown to have a significant effect on the compound's inhibitory activity against different enzymes, highlighting the importance of this position for target selectivity. mdpi.com These findings underscore that even small structural changes, such as the specific placement of a methyl group, can have profound consequences for the biological activity and therapeutic potential of this compound derivatives.

Impact of Stereochemistry on Biological Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that influences the biological and pharmacological interactions of bioactive molecules, including this compound and its derivatives. Living systems are inherently chiral, meaning that biological targets such as enzymes and receptors are themselves three-dimensional and can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule.

For the broader class of arylcyclohexylamines, to which derivatives of this compound belong, stereochemistry profoundly affects their interaction with their primary molecular target, the N-methyl-D-aspartate (NMDA) receptor. A well-documented example from this class is ketamine, which exists as two enantiomers, S(+)-ketamine and R(-)-ketamine. Research has consistently shown that S(+)-ketamine possesses a significantly higher affinity—approximately four times greater—for the phencyclidine (PCP) binding site within the NMDA receptor compared to its R(-)-counterpart. nih.gov This difference in binding affinity translates directly to a disparity in pharmacological activity, with S(+)-ketamine being about twice as potent as the racemic mixture. nih.gov

Similarly, studies on other derivatives, such as 4,4-disubstituted cyclohexylamine antagonists for the neurokinin-1 (NK(1)) receptor, have highlighted the importance of the relative stereochemistry at the C(1) and C(4) positions of the cyclohexane ring. nih.gov Alterations in this spatial arrangement directly impact binding affinity and the duration of action in vivo. nih.gov Although specific research detailing the distinct biological activities of the individual enantiomers of this compound is not extensively available, these examples from closely related compounds establish a clear principle: the specific stereochemical configuration of a cyclohexylamine derivative is a key determinant of its biological function and potency due to the precise geometric requirements of its binding site. nih.govnih.gov

Biological Assays and Pharmacological Screening

A variety of biological assays and screening methodologies are employed to characterize the pharmacological profile of cyclohexylamine derivatives. These techniques are essential for determining their mechanism of action, potency, and metabolic fate.

Common screening and analytical methods include:

Radioligand Binding Assays : These assays are used to determine the affinity of a compound for a specific receptor. By using a radioactively labeled ligand known to bind to the target (e.g., the NMDA receptor's PCP site), researchers can measure how effectively a test compound like a this compound derivative displaces the radioligand. The results are used to calculate key values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's binding potency. nih.gov

Immunoassays : Techniques like enzyme-linked immunosorbent assay (ELISA) are utilized for the detection and preliminary quantification of arylcyclohexylamine compounds in biological samples such as blood or urine. nih.gov These assays rely on the specific binding of antibodies to the target molecule or its analogues.

Chromatography and Mass Spectrometry : For definitive identification and precise quantification, hyphenated techniques are the standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools used to separate compounds from a complex matrix (like plasma or urine) and identify them based on their mass-to-charge ratio and fragmentation patterns. nih.gov These methods are crucial for pharmacokinetic and metabolism studies. nih.gov

Cell-Based Functional Assays : To move beyond simple binding, functional assays are used to measure the actual biological effect of a compound. For NMDA receptor antagonists, this can involve electrophysiology techniques (e.g., patch-clamp) to measure the inhibition of ion flow through the NMDA channel in cultured neurons or cells expressing the receptor.

These screening methods provide a comprehensive picture of a compound's interaction with its biological target and its behavior in a biological system. nih.gov

Human Xenobiotic Metabolite Research

Xenobiotic metabolism refers to the biochemical pathways that modify foreign chemical substances (xenobiotics) in the body, generally to facilitate their excretion. nih.govnih.gov Research into the human metabolism of cyclohexylamine, the parent compound of this compound, provides significant insight into the likely metabolic fate of its derivatives.

Studies in humans have shown that cyclohexylamine is metabolized to a limited extent, with a large portion of the parent compound being excreted unchanged in the urine. nih.gov The primary metabolic pathways identified are deamination and hydroxylation. nih.gov Deamination can lead to the formation of metabolites like cyclohexanone, which can be further reduced to cyclohexanol. Hydroxylation of the cyclohexane ring is a major pathway, producing various aminocyclohexanol isomers. nih.gov These hydroxylated metabolites can then be excreted in either their free form or as conjugated products (e.g., glucuronides). nih.gov

For arylcyclohexylamine derivatives more broadly, common metabolic reactions include N-dealkylation (removal of alkyl groups from the nitrogen atom), hydroxylation of the cyclohexane or aryl rings, and subsequent Phase II conjugation reactions with glucuronic acid. researchgate.net Based on these established pathways, the metabolism of this compound in humans is expected to proceed via similar routes.

The table below summarizes the identified human metabolites of the parent compound, cyclohexylamine, which serves as a model for predicting the metabolism of its methylated analogue. nih.gov

Metabolite NameMetabolic Pathway
CyclohexanolDeamination and reduction
trans-Cyclohexane-1,2-diolDeamination and hydroxylation

This table is based on data for the parent compound cyclohexylamine. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives with Enhanced Bioactivity

The core structure of 1-methylcyclohexanamine serves as a versatile scaffold for the development of new therapeutic agents. Researchers are actively exploring the synthesis of novel derivatives with the aim of enhancing their biological activity against a range of microbial and viral targets. The primary strategy involves the introduction of various pharmacologically active moieties to the this compound backbone, thereby modulating the compound's physicochemical properties and its interaction with biological targets.

Recent studies have focused on the synthesis of N-substituted derivatives, incorporating aromatic and heterocyclic rings. These modifications are intended to increase the lipophilicity of the parent compound, potentially enhancing its ability to penetrate microbial cell membranes. The antimicrobial activity of these new chemical entities is typically evaluated through in vitro screening against a panel of pathogenic bacteria and fungi. Key metrics such as the Minimum Inhibitory Concentration (MIC) are determined to quantify the potency of these derivatives. While specific MIC data for a broad range of this compound derivatives is still emerging in publicly available literature, the general trend in related cyclohexane (B81311) derivatives suggests that the introduction of specific heterocyclic rings can lead to significant antimicrobial activity. ymerdigital.commdpi.com

Similarly, the antiviral potential of this compound derivatives is an area of growing interest. The formation of Schiff bases, for example, is a common strategy to generate novel compounds for antiviral screening. nih.gov The antiviral efficacy of these derivatives is assessed using cell-based assays to determine their 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%. nih.gov While extensive IC50 data for this compound-based antivirals are not yet widely published, related research on other cyclic amines provides a strong rationale for their investigation.

Advanced Computational Design of Methylcyclohexanamine-based Therapeutics

The development of novel therapeutics based on the this compound scaffold is increasingly being accelerated by advanced computational techniques. These in silico methods allow for the rational design and optimization of drug candidates, reducing the time and cost associated with traditional trial-and-error approaches. Key computational strategies include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular docking simulations are employed to predict the binding affinity and orientation of this compound derivatives within the active sites of specific protein targets, such as microbial enzymes. nih.govresearchgate.netdergipark.org.trresearchgate.netmdpi.com This provides valuable insights into the mechanism of action and allows for the design of molecules with improved inhibitory activity. For instance, docking studies can help identify key amino acid residues that interact with the ligand, guiding further structural modifications to enhance these interactions.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govsemanticscholar.org By analyzing a dataset of this compound analogs with known antimicrobial or antiviral activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their potency. nih.govbiointerfaceresearch.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. In silico tools are used to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. By filtering out compounds with predicted liabilities early in the design process, researchers can focus their efforts on candidates with a higher probability of success in clinical development.

Sustainable Synthetic Methodologies for Industrial Production

The increasing demand for this compound and its derivatives in various industrial applications necessitates the development of sustainable and economically viable manufacturing processes. Green chemistry principles are at the forefront of this endeavor, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. nih.govrsc.orgwhiterose.ac.ukcetjournal.itnih.gov Key areas of research in this domain include the development of novel catalytic systems and the implementation of continuous flow technologies.

Traditional methods for the synthesis of cyclic amines often rely on stoichiometric reagents and harsh reaction conditions, leading to significant environmental impact. Modern approaches focus on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby reducing waste and improving process efficiency. For instance, the catalytic hydrogenation of p-toluidine (B81030) in the presence of a noble metal catalyst has been explored as a route to produce trans-4-methylcyclohexylamine. google.com Similar catalytic strategies are being investigated for the large-scale production of this compound.

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch manufacturing. researchgate.netbiointerfaceresearch.comnih.govnih.govnih.gov Reactions are carried out in a continuous stream within a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved reaction yields, higher product purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. The application of flow chemistry to the synthesis of this compound has the potential to significantly improve the sustainability and efficiency of its industrial production.

Furthermore, biocatalysis presents a promising green alternative for the synthesis of chiral amines. The use of enzymes, such as transaminases, can facilitate the asymmetric synthesis of enantiomerically pure this compound. nih.govdiva-portal.orgnih.gov Enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, are also being explored. nih.govdiva-portal.orgresearchgate.net These biocatalytic methods operate under mild conditions and offer high selectivity, aligning with the principles of green chemistry.

Integration of Multi-Omics Data in Biological Activity Research

Understanding the complex biological responses to this compound and its derivatives at a systemic level is crucial for elucidating their mechanisms of action and identifying potential biomarkers of efficacy and toxicity. The integration of multiple "omics" technologies, including transcriptomics and metabolomics, provides a powerful approach to achieve this comprehensive understanding.

Transcriptomics involves the large-scale analysis of gene expression, providing a snapshot of the cellular response to a particular stimulus. researchgate.netnih.govmdpi.comfrontiersin.org By treating pathogenic bacteria or virus-infected cells with this compound derivatives and subsequently analyzing their transcriptomes, researchers can identify which genes and cellular pathways are affected. researchgate.netnih.govfrontiersin.orgnih.gov For example, upregulation of genes involved in stress response or downregulation of genes essential for microbial survival could provide valuable insights into the compound's antimicrobial mechanism.

Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, offers a functional readout of cellular activity. nih.govnih.gov Metabolic footprinting, which analyzes the changes in the extracellular metabolome, can reveal how microorganisms respond to the presence of an antimicrobial compound. nih.govnih.gov Alterations in key metabolic pathways, such as energy metabolism or amino acid biosynthesis, can be identified, providing further clues about the compound's mode of action. LC-MS (Liquid Chromatography-Mass Spectrometry) is a commonly used analytical platform for these studies. nih.gov

Development of New Catalytic Applications

Beyond its potential in medicinal chemistry, this compound and its derivatives are being explored for their utility in catalysis. The nitrogen atom in the amine group can act as a Lewis base or coordinate with metal centers, making these compounds suitable for use as organocatalysts or as ligands in transition metal catalysis.

In the field of asymmetric organocatalysis, chiral amines are widely used to catalyze a variety of chemical transformations, enabling the synthesis of enantiomerically enriched products. nih.govnih.govrsc.orgsemanticscholar.org While specific applications of this compound as an organocatalyst are still emerging, related cyclohexane-based amines have shown promise in reactions such as asymmetric Michael additions. nih.gov The development of chiral derivatives of this compound could lead to novel and efficient organocatalysts for a range of important chemical reactions.

Furthermore, this compound can serve as a ligand in transition metal complexes, modulating the catalytic activity and selectivity of the metal center. nih.govnih.govrsc.org For example, rhodium complexes bearing chiral amine ligands have been successfully employed in asymmetric hydrogenation reactions. nih.gov The steric and electronic properties of the this compound ligand can be tuned through synthetic modifications to optimize the performance of the resulting metal catalyst for specific applications, such as the production of fine chemicals and pharmaceuticals. The exploration of new metal complexes incorporating this compound and its derivatives is an active area of research with the potential to yield novel and highly efficient catalytic systems.

Q & A

Q. How can researchers synthesize and purify 1-methylcyclohexanamine with high reproducibility?

  • Methodological Answer : Synthesis typically involves reductive amination of 1-methylcyclohexanone using ammonium acetate and sodium cyanoborohydride under acidic conditions . Purification is achieved via fractional distillation (boiling point ~150–155°C) and recrystallization in non-polar solvents like hexane. Ensure purity (>98%) by gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular ion peaks at m/z 113.12 (M⁺) . For novel derivatives, follow IUPAC nomenclature guidelines and characterize intermediates using 1^1H/13^13C NMR and IR spectroscopy .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR should show a singlet for the methyl group (δ ~1.3 ppm) and a multiplet for the cyclohexane ring protons (δ ~1.5–1.8 ppm). 13^13C NMR will confirm the quaternary carbon (δ ~35 ppm) and methyl group (δ ~25 ppm) .
  • Mass Spectrometry (MS) : Look for a molecular ion peak at m/z 113.12 and fragment ions at m/z 96 (loss of NH2_2) and 84 (ring cleavage) .
  • Elemental Analysis : Verify %C (74.28%), %H (13.36%), and %N (12.36%) with <0.5% deviation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation or skin contact. Store in airtight containers away from oxidizers .
  • In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention. For spills, neutralize with 5% acetic acid and dispose of as hazardous waste .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility Testing : Use a shake-flask method with solvents (e.g., water, ethanol, DMSO) at 25°C. Centrifuge at 10,000 rpm for 10 minutes and quantify via UV-Vis spectroscopy (λ = 220 nm) .
  • Stability Studies : Conduct accelerated degradation tests under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor decomposition via HPLC with a C18 column and mobile phase (70:30 acetonitrile:water) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during this compound derivatization?

  • Methodological Answer : Chair conformer analysis (via computational tools like Gaussian or ORCA) predicts equatorial preference for the methyl group. Experimental validation requires chiral chromatography (Chiralpak AD-H column) to separate enantiomers. For diastereomers, use NOESY NMR to confirm spatial proximity of substituents .

Q. How can researchers address discrepancies in biological activity data for this compound analogs?

  • Methodological Answer :
  • Replicate Experiments : Ensure identical conditions (pH, temperature, solvent) across trials. Use positive/negative controls (e.g., cyclohexylamine derivatives) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC50_{50} values. Address outliers via Grubbs’ test (α = 0.05) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify trends in structure-activity relationships (SAR) .

Q. What computational methods predict the reactivity of this compound in catalytic hydrogenation?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model transition states and activation energies. Compare with experimental kinetic data (e.g., turnover frequency, TOF) from hydrogenation reactions using Pd/C or Raney Ni catalysts .

Q. How to design a pharmacological study evaluating this compound’s neuroactive potential?

  • Methodological Answer :
  • In Vitro Assays : Measure binding affinity to serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors via competitive radioligand binding (e.g., 3^3H-spiperone).
  • Dose-Response Curves : Calculate EC50_{50} values using GraphPad Prism. Include reference standards (e.g., clozapine for D2_2) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. How do structural modifications (e.g., N-alkylation) alter the physicochemical properties of this compound?

  • Methodological Answer :
  • LogP Measurement : Compare partition coefficients (Shake-flask method) of parent compound vs. N-ethyl or N-benzyl derivatives. Increased alkyl chain length elevates lipophilicity .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess melting points and crystallinity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.